Stereochemical Identity: C-4 Epimer Differentiation from Laurallene
Epilaurallene is unambiguously the C-4 epimer of laurallene. The original isolation and structure elucidation established that epilaurallene possesses an S-configuration at C-4, whereas laurallene bears the R-configuration at this chiral center [1]. This single stereochemical inversion defines the compound's distinct chemical and biological identity, as even among closely related C15 acetogenins, 4-epimers constitute chemically distinct entities with different NMR profiles and potential receptor interactions [2].
| Evidence Dimension | Absolute configuration at C-4 (stereochemical identity) |
|---|---|
| Target Compound Data | S-configuration at C-4 |
| Comparator Or Baseline | Laurallene: R-configuration at C-4 |
| Quantified Difference | Epimeric relationship (S vs R) at C-4; distinct NMR chemical shifts and coupling constants |
| Conditions | Structural determination by 1D/2D NMR and chemical methods; absolute configuration assigned via chemical degradation and correlation (Bulletin of the Chemical Society of Japan, 1983) |
Why This Matters
For structure–activity relationship (SAR) studies or chemotaxonomic investigations, the C-4 configuration is the defining variable separating epilaurallene from laurallene—obtaining the wrong epimer invalidates stereochemical comparisons.
- [1] Suzuki, M., Koizumi, K., Kikuchi, H., Suzuki, T., & Kurosawa, E. (1983). Epilaurallene, a New Nonterpenoid C15-Bromoallene from the Red Alga Laurencia nipponica Yamada. Bulletin of the Chemical Society of Japan, 56(3), 715–718. View Source
- [2] Kamada, T., & Vairappan, C. S. (2012). Two new epimers of C15-acetogenin, 4-epi-isolaurallene and 4-epi-itomanallene A as diastereomeric model. Natural Product Communications, 7(5), 613–616. View Source
